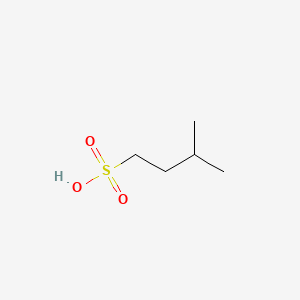

3-Methyl-1-butanesulfonic acid

説明

Structure

3D Structure

特性

CAS番号 |

5343-41-9 |

|---|---|

分子式 |

C5H12O3S |

分子量 |

152.21 g/mol |

IUPAC名 |

3-methylbutane-1-sulfonic acid |

InChI |

InChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |

InChIキー |

HYZYOKHLDUXUQK-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCS(=O)(=O)O |

製品の起源 |

United States |

Contextualization Within the Landscape of Organosulfonic Acids

Organosulfonic acids are a class of organic compounds characterized by the presence of a sulfonic acid functional group (-SO₃H) attached to a carbon atom of an organic residue. tandfonline.com This class of compounds is noteworthy for its strong acidic properties, with pKa values that can be comparable to those of strong mineral acids like sulfuric acid. preprints.org Unlike their inorganic counterparts, the properties of organosulfonic acids can be finely tuned by modifying the attached organic group, influencing factors such as solubility, steric hindrance, and thermal stability.

The field of organosulfonic acids has seen significant advancements, particularly in their application to sustainable and green chemistry. preprints.orgnanochemres.org They are frequently employed as highly efficient, recyclable, solid acid catalysts for a wide range of organic transformations, including esterification, condensation, and multicomponent reactions. nanochemres.orgacs.org By immobilizing the sulfonic acid group on a solid support (e.g., mesoporous silica), researchers can create heterogeneous catalysts that are easily separated from reaction mixtures, simplifying purification processes and reducing waste. nanochemres.orgacs.org

Prominent examples of widely used organosulfonic acids include methanesulfonic acid (MSA), often described as a "green acid" due to its environmental benefits, and p-toluenesulfonic acid (p-TSA). preprints.org 3-Methyl-1-butanesulfonic acid belongs to the sub-category of alkylsulfonic acids, where the sulfonic acid group is attached to an aliphatic chain. The nature of this alkyl chain is crucial in defining the specific applications of the acid.

Significance As a Structural Motif in Functional Molecules and Catalysts

Approaches to the Synthesis of 3-Methyl-1-butanesulfonic Acid

The direct synthesis of 3-methyl-1-butanesulfonic acid is not extensively detailed in readily available literature, which focuses more on its more complex derivatives. However, established methods for the preparation of alkanesulfonic acids can be applied. General synthetic pathways to compounds of this class include the sulfonation of alkanes, a reaction that can be initiated through various means, including radical initiators. google.com One proposed method involves reacting a carbocation of the alkane with sulfur trioxide, which proceeds via an ionic pathway. google.com

Alternative routes, analogous to the synthesis of similar sulfonic acids, include the reaction of a corresponding alkyl halide with a sulfite (B76179) salt or the oxidation of a suitable thiol. For instance, the synthesis of hydroxyalkanesulfonic acids has been achieved by reacting a halogen-substituted alcohol with an alkali metal sulfite. google.com Another approach involves the chemical addition of bisulfite to unsaturated compounds. google.com These general principles suggest that 3-methyl-1-butyl bromide or a related isoamyl halide could be reacted with sodium sulfite to yield the target sodium 3-methyl-1-butanesulfonate, which can then be acidified to produce the free sulfonic acid.

Synthesis of Sulfonic Acid-Functionalized Imidazolium Ionic Liquids Bearing Methyl Substituents

A significant area of research involving the 3-methyl-1-butanesulfonic acid moiety is its incorporation into task-specific ionic liquids (TSILs). These compounds, particularly those based on an imidazolium cation, are valued for their potential as catalysts and specialized solvents. researchgate.netmdpi.com The presence of both a Brønsted acidic sulfonic acid group and a hydrogen sulfate counteranion can significantly increase the acidity and catalytic activity of these ionic liquids. arabjchem.org

Multistep Synthetic Routes to Specific Ionic Liquid Structures (e.g., 4-(3-Methyl-1-imidazolio)-1-butanesulfonic Acid Hydrogen Sulfate, 4-(3-Methyl-1-imidazolio)-1-butanesulfonic Acid Triflate)

The synthesis of these Brønsted acidic ionic liquids is a well-documented, multistep process that is generally efficient and scalable. The primary products of interest, 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid hydrogen sulfate ([BSO₃HmIm]HSO₄) and its triflate analogue ([HSO₃-BMIM][CF₃SO₃]), are recognized for their catalytic prowess in various organic transformations. znaturforsch.comznaturforsch.combeilstein-journals.orgresearchgate.net

The general synthetic strategy involves two key steps:

Quaternization/Zwitterion Formation : The synthesis begins with the reaction of 1-methylimidazole (B24206) with 1,4-butane sultone. mdpi.com This reaction, typically performed in a solvent like methanol (B129727) under reflux, results in the formation of a zwitterionic intermediate, 4-(3-methyl-1-imidazolio)-1-butanesulfonate. mdpi.comrsc.org

Acidification : The zwitterionic intermediate is then treated with a strong acid to protonate the sulfonate group and introduce the desired counter-anion. The addition of sulfuric acid yields 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid hydrogen sulfate. mdpi.com Similarly, using triflic acid (trifluoromethanesulfonic acid) produces 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate. beilstein-journals.orgresearchgate.net

These ionic liquids have been successfully used as recyclable catalysts for multicomponent reactions, such as the synthesis of phthalazinetrione derivatives, achieving high yields under relatively mild conditions. znaturforsch.comznaturforsch.com

Table 1: Synthesis of 4-(3-Methyl-1-imidazolio)-1-butanesulfonic Acid Hydrogen Sulfate

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1-Methylimidazole, 1,4-Butane sultone | Methanol, 68 °C, 12 h | 4-(3-Methyl-1-imidazolio)-1-butanesulfonate (Zwitterion) |

| 2 | Zwitterion, Sulfuric Acid (H₂SO₄) | Aqueous solution, stirring | 4-(3-Methyl-1-imidazolio)-1-butanesulfonic acid hydrogen sulfate |

Data sourced from a representative synthesis protocol. mdpi.com

Precursor Chemistry and Reaction Pathways (e.g., Utilizing Butane Sultones or Halogenated Precursors)

The choice of precursors is critical in the synthesis of these functionalized ionic liquids. The most direct and commonly cited pathway to introduce the sulfobutyl group is through the use of 1,4-butane sultone. researchgate.netscirp.orgcjcatal.com This cyclic sulfate ester readily undergoes a nucleophilic ring-opening reaction with the nitrogen atom of an imidazole (B134444) ring, covalently linking the butylsulfonate chain to the cation in a single, efficient step. mdpi.comarabjchem.orgscirp.org This method has been widely adopted for synthesizing a variety of sulfonic acid-functionalized ionic liquids. scielo.brmdpi.com

While the sultone pathway is preferred for this specific functionalization, the broader chemistry of ionic liquid synthesis also includes the use of halogenated precursors. google.comscielo.br In a more general approach, an N-substituted imidazole could be reacted with a haloalkane to form the imidazolium cation, with the anion being the halide. Anion exchange reactions can then be performed to introduce other anions. However, for installing a terminal sulfonic acid group, this method is more circuitous than the direct sultone route.

Derivatization via Esterification and Other Functional Group Manipulations of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a versatile functional handle that can be converted into several other derivatives, notably sulfonates (sulfonic acid esters) and sulfonamides. researchgate.net These derivatization reactions typically proceed by first converting the sulfonic acid into a more reactive intermediate, most commonly a sulfonyl chloride (-SO₂Cl). google.com This can be achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.

Once the sulfonyl chloride is formed, it can react with various nucleophiles:

Esterification : Reaction with an alcohol (R'-OH) in the presence of a base yields a sulfonate ester (Ar-SO₂OR'). Esters of sulfonic acids are widely used as alkylating agents and as precursors in the synthesis of dyes and pharmaceuticals. researchgate.net

Amide Formation : Reaction with a primary or secondary amine (R'R''NH) yields a sulfonamide (Ar-SO₂NR'R'').

Alkylation is another derivatization procedure used to protect the polar OH group of sulfonic acids, which can improve their properties for analytical techniques like gas chromatography by increasing volatility. nih.gov

Investigation of Reaction Mechanisms in Derivatization Processes

The mechanisms of these derivatization reactions are generally well-understood. The conversion of a sulfonic acid to a sulfonyl chloride, followed by reaction with a nucleophile, follows a nucleophilic substitution-type pathway at the sulfur center.

In the context of the ionic liquids themselves acting as catalysts, their mechanism is also of great interest. For esterification reactions catalyzed by [bsmim][HSO₄], the catalytic activity is attributed to the Brønsted acidity of both the sulfonic acid group on the cation and the hydrogen sulfate anion. mdpi.com The proposed mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby facilitating the esterification process. mdpi.com

More complex derivatization mechanisms have also been explored, such as the S-alkylation of sulfides, which can be initiated by a superacid like triflic acid. mdpi.com This reaction proceeds through the activation and cleavage of a silicon-carbon bond in a polydialkylsiloxane reagent. mdpi.com While not directly involving 3-methyl-1-butanesulfonic acid, such studies provide insight into the fundamental reactivity and potential transformation pathways of sulfur-containing compounds under specific conditions. mdpi.com The mechanism of sulfonation reactions to form sulfonic acids can involve an electrophilic substitution where SO₃ acts as the electrophile. scirp.orgnumberanalytics.com

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1 Butanesulfonic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-Methyl-1-butanesulfonic acid, providing detailed information about the carbon-hydrogen framework.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for assigning the specific chemical shifts and confirming the connectivity of the isobutyl chain attached to the sulfonic acid moiety. The sulfonyl group strongly deshields adjacent protons and carbons, leading to distinct downfield shifts.

In ¹H NMR, the isobutyl group presents a characteristic set of signals: a doublet for the two terminal methyl groups, a multiplet for the methine proton, and a multiplet for the methylene (B1212753) group adjacent to the methine. The two methylene groups connecting the isobutyl fragment to the sulfonate group would also appear as distinct multiplets. The acidic proton of the -SO₃H group is expected to appear as a significantly deshielded, broad singlet at >12 ppm. cdnsciencepub.com

In ¹³C NMR, five distinct carbon signals are expected, with the carbon atom alpha to the sulfonate group being the most deshielded. The chemical shifts for the alkyl chain carbons are influenced by the electron-withdrawing sulfonyl group. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-1-butanesulfonic Acid (Note: These are illustrative values based on data from analogous alkylsulfonyl compounds. acs.org)

| Atom Position (from SO₃H) | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Multiplicity |

| -SO₃H | >12.0 | - | Broad Singlet |

| C H₂-SO₃H (C1) | ~3.0 - 3.2 | ~55 - 57 | Triplet |

| -CH₂-C H₂-CH(CH₃)₂ (C2) | ~1.8 - 2.0 | ~35 - 37 | Multiplet |

| -CH₂-CH₂-C H(CH₃)₂ (C3) | ~1.6 - 1.8 | ~24 - 26 | Multiplet |

| -CH(CH₃)₂ (C 4) | ~0.9 - 1.0 | ~22 - 23 | Doublet |

| -CH(C H₃) (C5) | ~1.0 - 1.1 | ~11 - 12 | Singlet |

Multidimensional NMR techniques are used to confirm these assignments:

NMR spectroscopy is a powerful quantitative tool for identifying and characterizing impurities without the need for reference standards of the impurities themselves. By integrating the signals, the relative proportion of the main compound to any impurities can be determined. Potential impurities from the synthesis of 3-Methyl-1-butanesulfonic acid, such as unreacted starting materials or byproducts from side reactions, would exhibit their own characteristic NMR signals, allowing for their detection and structural assessment. This method complements chromatographic techniques for purity analysis.

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR and Raman Spectroscopy)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a "molecular fingerprint" of 3-Methyl-1-butanesulfonic acid by probing its characteristic vibrational modes. The spectra are dominated by absorptions from the sulfonate group and the alkyl chain.

Key vibrational modes for alkylsulfonic acids include:

S=O Asymmetric and Symmetric Stretching: These are typically strong bands in the infrared spectrum found in the 1280-1050 cm⁻¹ region. cdnsciencepub.com

S-O Stretching: These vibrations contribute to characteristic peaks, often coupled with other modes, around 1060 cm⁻¹ and 970 cm⁻¹. figshare.comacs.org

C-H Stretching: Strong absorptions from the isobutyl group's C-H bonds appear in the 2960-2870 cm⁻¹ region. acs.org

S-C Stretching: A band corresponding to the sulfur-carbon bond stretch is expected in the 750-730 cm⁻¹ range. acs.org

Table 2: Characteristic Vibrational Frequencies for Alkylsulfonic Acids (Based on data from analogous compounds. cdnsciencepub.comacs.org)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Asymmetric/Symmetric Stretch | 2955 - 2928 | FT-IR, Raman |

| S=O Asymmetric Stretch | 1280 - 1180 | FT-IR |

| S=O Symmetric Stretch | 1100 - 1059 | FT-IR, Raman |

| SO₃/CCO combination bands | ~1060 and ~970 | FT-IR |

| S-C Stretch | ~740 | FT-IR, Raman |

| SO₃ Scissor/Wag | 570 - 550 | FT-IR, Raman |

The presence of a doubly hydrogen-bonded acid dimer can also be identified in the IR spectrum of anhydrous samples. figshare.comacs.org Both FT-IR and Raman techniques are valuable, as some vibrational modes may be more active in one than the other, providing a more complete picture of the molecule's vibrational characteristics. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Trace Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of 3-Methyl-1-butanesulfonic acid and for analyzing it within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition. For 3-Methyl-1-butanesulfonic acid (C₅H₁₂O₃S), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This technique has been successfully used to characterize derivatives of 3-Methyl-1-butanesulfonic acid. rsc.org A common observation in the mass spectra of sulfonyl-containing compounds is the characteristic loss of sulfur dioxide (SO₂), corresponding to a loss of approximately 64 mass units, which further confirms the presence of the sulfonyl functionality. smolecule.com

Table 3: Molecular Formula and Mass Data

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| 3-Methyl-1-butanesulfonic acid | C₅H₁₂O₃S | 152.05071 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection of mass spectrometry. This is the method of choice for quantifying the purity of sulfonic acids and detecting trace-level impurities or byproducts in a sample. The liquid chromatography step separates 3-Methyl-1-butanesulfonic acid from other components in the mixture based on polarity. The eluent is then introduced into the mass spectrometer, which provides detection and confirmation of the target compound's identity based on its mass-to-charge ratio and fragmentation patterns. This makes LC-MS particularly useful for monitoring the synthesis process and for quality control of the final product.

Computational Chemistry Approaches to 3 Methyl 1 Butanesulfonic Acid Systems

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govwikipedia.org It offers a favorable balance of computational cost and accuracy, making it a workhorse for systems containing main-group elements like 3-Methyl-1-butanesulfonic acid. chemrxiv.orgarxiv.org The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system determines all its ground-state properties. arxiv.orgnumberanalytics.com In practice, the Kohn-Sham equations are solved to approximate this density and derive the system's energy and electronic properties. numberanalytics.com

For 3-Methyl-1-butanesulfonic acid, DFT calculations begin with geometry optimization to find the lowest energy arrangement of its atoms—a true minimum on the potential energy surface. irjweb.com This optimized structure is the basis for predicting a wealth of information. The electronic structure is detailed through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. irjweb.comcrimsonpublishers.com Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize regions of positive and negative charge on the molecule's surface, indicating likely sites for electrophilic or nucleophilic attack. crimsonpublishers.com

Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. crimsonpublishers.comnih.gov These predictions are crucial for understanding how 3-Methyl-1-butanesulfonic acid might behave in chemical reactions or interact with other molecules.

Table 1: Hypothetical DFT-Calculated Properties for 3-Methyl-1-butanesulfonic Acid Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Predicted Value | Description |

| Geometric Parameters | ||

| S=O Bond Length | ~1.45 Å | Double bond between sulfur and oxygen. |

| S-O(H) Bond Length | ~1.60 Å | Single bond between sulfur and hydroxyl oxygen. |

| S-C Bond Length | ~1.80 Å | Bond connecting the sulfonate group to the alkyl chain. |

| C-S-O Bond Angle | ~105° | Angle within the sulfonate head group. |

| Electronic Properties | ||

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability and reactivity. irjweb.com |

| Dipole Moment | ~4.5 D | Measure of the molecule's overall polarity. |

| Reactivity Descriptors | ||

| Chemical Hardness (η) | 4.0 eV | Resistance to change in electron distribution. crimsonpublishers.com |

| Electrophilicity Index (ω) | ~2.5 eV | A measure of the energy lowering upon maximal electron acceptance. nih.gov |

A primary application of DFT is the detailed exploration of chemical reaction pathways. nrel.gov A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. numberanalytics.com DFT calculations are instrumental in locating and characterizing these fleeting transition state structures. numberanalytics.comresearchgate.net

By mapping the potential energy surface, computational chemists can trace the minimum energy path connecting reactants, transition states, and products. github.io The energy difference between the reactants and the transition state defines the activation energy or barrier height, a key determinant of reaction kinetics. github.io Analysis of the transition state's geometry reveals the specific atomic motions involved in bond breaking and forming. github.io For instance, DFT could be used to model the synthesis of 3-Methyl-1-butanesulfonic acid via the sulfonation of 3-methyl-1-butanol with a sulfur trioxide complex. Such a study would identify the transition state for the key S-O bond formation step, calculate the reaction's activation energy, and provide a comprehensive, step-by-step mechanistic understanding. Similarly, the thermal decomposition pathways of sulfonic acids have been successfully modeled using DFT, providing insight into their stability and environmental fate. researchgate.net

DFT is a powerful tool for predicting various spectroscopic properties, including infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. numberanalytics.comnih.gov These predictions serve as a crucial link between computational models and experimental reality, allowing for the validation of calculated structures and the interpretation of experimental spectra. uci.edu

After optimizing the molecular geometry, a frequency calculation can be performed. This not only confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies) but also yields the molecule's vibrational modes and their corresponding IR intensities. core.ac.uk These calculated frequencies can be compared directly with an experimental IR spectrum. For example, the strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group are expected in specific regions of the IR spectrum. researchgate.net

Similarly, NMR shielding tensors can be calculated for each nucleus (e.g., ¹H, ¹³C) in the molecule. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Comparing the predicted ¹H and ¹³C NMR spectra with experimental data provides a rigorous test of the computed molecular structure and electronic environment. rhhz.net A strong correlation between the predicted and measured spectra lends high confidence to the computational model.

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data for 3-Methyl-1-butanesulfonic Acid

| Parameter | Experimental Value (Plausible) | Predicted Value (DFT) | Assignment |

| ¹H NMR (δ, ppm) | |||

| H on C1 (-CH₂SO₃H) | ~3.0 | ~3.1 | Methylene (B1212753) group adjacent to sulfonate. |

| H on C2 (-CH₂-) | ~1.8 | ~1.85 | Methylene group. |

| H on C3 (-CH-) | ~1.7 | ~1.75 | Methine proton. |

| H on C4 (-CH₃) | ~0.9 | ~0.92 | Terminal methyl groups. |

| ¹³C NMR (δ, ppm) | |||

| C1 (-CH₂SO₃H) | ~52 | ~53 | Carbon attached to sulfur. |

| C2 (-CH₂-) | ~35 | ~35.5 | Methylene carbon. |

| C3 (-CH-) | ~28 | ~28.3 | Methine carbon. |

| C4 (-CH₃) | ~22 | ~22.5 | Isopropyl methyl carbons. |

| IR Frequencies (cm⁻¹) | |||

| S=O Asymmetric Stretch | ~1350 | ~1355 | Sulfonyl group vibration. researchgate.net |

| S=O Symmetric Stretch | ~1170 | ~1175 | Sulfonyl group vibration. researchgate.net |

| S-O Stretch | ~1050 | ~1055 | Sulfonate S-O single bond stretch. |

Molecular Dynamics Simulations for Understanding Supramolecular Assembly and Intermolecular Interactions in Derived Systems

While DFT excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are the method of choice for studying the behavior of large, complex systems over time. mdpi.comdrugdesign.org MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the system at the atomic level. drugdesign.org This technique is particularly well-suited for investigating intermolecular interactions and the spontaneous formation of ordered structures, known as supramolecular assembly. sioc-journal.cnnih.gov

For 3-Methyl-1-butanesulfonic acid, MD simulations are most powerful when applied to "derived systems," such as its salts or mixtures with other components. As an amphiphilic molecule with a polar sulfonate head and a nonpolar isopentyl tail, it can act as a surfactant. In aqueous solution, MD simulations can model the process of micellization, where many molecules aggregate to shield their hydrophobic tails from the water. frontiersin.org

Another important application is in the study of ionic liquids. A salt formed between the 3-methyl-1-butanesulfonate anion and a suitable organic cation (e.g., a substituted imidazolium) could function as an ionic liquid. MD simulations can reveal how these ions arrange themselves, the nature of their interactions (e.g., hydrogen bonding, electrostatic forces), and how this nanoscale structure influences macroscopic properties like viscosity and conductivity. cmu.edu Studies on related systems, such as thiacalixarenes functionalized with butanesulfonate groups, have used MD to understand how they self-assemble and interact with ions in solution. researchgate.net

Table 3: Intermolecular Interactions in Derived Systems of 3-Methyl-1-butanesulfonic Acid Probed by MD Simulations

| Interaction Type | Description | Relevance to Derived Systems |

| Electrostatic | Long-range forces between charged or polar groups (ion-ion, ion-dipole, dipole-dipole). | Dominant force in ionic liquids; key to interactions between the sulfonate head and counter-ions or polar solvents like water. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction involving a hydrogen atom bonded to an electronegative atom (O, N) and another nearby electronegative atom. | Crucial for interactions between the sulfonate group (H-bond acceptor) and water or other protic solvents. |

| van der Waals | Weak, short-range forces arising from temporary fluctuations in electron density (dispersion forces). | Governs the interaction between the nonpolar alkyl tails, driving hydrophobic aggregation and micelle formation. |

| Hydrophobic Effect | The observed tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The primary driving force for the self-assembly of 3-methyl-1-butanesulfonate into micelles or bilayers in water. |

Quantum Chemical Calculations for Energetic Profiles and Conformational Analysis

The flexibility of the alkyl chain in 3-Methyl-1-butanesulfonic acid means it can adopt numerous different spatial arrangements, or conformations, through rotation around its single bonds. ucalgary.ca Conformational analysis, the study of the energies associated with these different arrangements, is essential for understanding the molecule's preferred shape and its dynamic behavior. ucalgary.ca

Quantum chemical methods, particularly DFT, are used to perform this analysis with high accuracy. nrel.gov The process involves systematically rotating the molecule around its key rotatable bonds (e.g., C1-C2, C2-C3, and C3-S) and calculating the electronic energy for each resulting conformer. Plotting energy as a function of the rotation angle (dihedral angle) generates a potential energy profile. The minima on this profile correspond to stable conformers (or rotamers), while the maxima represent the energy barriers to rotation. ucalgary.ca

By identifying all the low-energy conformers and their relative energies, it is possible to determine the global minimum energy structure—the most stable conformation of the molecule. This information is critical, as the molecule's shape influences its physical properties and how it interacts with other molecules, such as in a biological receptor or on a catalyst surface. These calculations provide a detailed energetic landscape that governs the molecule's structural dynamics.

Table 4: Interactive Table of Selected Conformers and Relative Energies for 3-Methyl-1-butanesulfonic Acid Hypothetical relative energies calculated via DFT, with the global minimum set to 0.00 kJ/mol.

| Conformer ID | Dihedral Angle (S-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Description |

| 1 | ~180° (anti) | ~180° (anti) | 0.00 | Global minimum, fully extended alkyl chain. |

| 2 | ~180° (anti) | ~60° (gauche) | 3.50 | Gauche interaction in the alkyl chain. |

| 3 | ~60° (gauche) | ~180° (anti) | 4.20 | Gauche interaction closer to the sulfonate group. |

| 4 | ~60° (gauche) | ~60° (gauche) | 8.10 | Higher energy conformer with multiple gauche interactions. |

Catalytic Applications of 3 Methyl 1 Butanesulfonic Acid Derived Ionic Liquids

Brønsted Acid Catalysis in Multicomponent Organic Reactions

Synthesis of Phthalazinetrione Derivatives

The synthesis of phthalazinetrione derivatives, a class of heterocyclic compounds with significant biological activities, has been efficiently achieved using Brønsted acidic ionic liquids. A notable example involves a one-pot, three-component condensation of phthalhydrazide, 1,3-dicarbonyl compounds, and various aldehydes catalyzed by 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid hydrogen sulfate (B86663), [BSO₃HmIm]HSO₄. researchgate.net This method offers good to excellent yields in short reaction times. researchgate.net The reaction, conducted in polyethylene (B3416737) glycol (PEG 600), benefits from the catalyst/solvent system's recyclability, which can be reused at least five times without a significant drop in activity. researchgate.net

The effectiveness of this butanesulfonic acid-functionalized ionic liquid is demonstrated in the reaction between phthalhydrazide, dimedone, and benzaldehyde, which serves as a model for optimizing reaction conditions.

Table 1: Synthesis of 2H-indazolo[2,1-b]phthalazine-trione Derivatives Catalyzed by [BSO₃HmIm]HSO₄

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | C₆H₅CHO | 2-(phenyl)-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione | 15 | 95 |

| 2 | 4-ClC₆H₄CHO | 2-(4-chlorophenyl)-... | 15 | 96 |

| 3 | 4-MeC₆H₄CHO | 2-(4-methylphenyl)-... | 20 | 93 |

| 4 | 4-MeOC₆H₄CHO | 2-(4-methoxyphenyl)-... | 20 | 94 |

| 5 | 3-NO₂C₆H₄CHO | 2-(3-nitrophenyl)-... | 25 | 90 |

| 6 | 4-NO₂C₆H₄CHO | 2-(4-nitrophenyl)-... | 25 | 92 |

| 7 | 2-ClC₆H₄CHO | 2-(2-chlorophenyl)-... | 30 | 91 |

Data sourced from a study on the synthesis of phthalazinetrione derivatives. researchgate.net

Synthesis of Pyrano[4,3-b]pyran Derivatives

Brønsted acid catalysts derived from butanesulfonic acid have also proven effective in the synthesis of pyrano[4,3-b]pyran derivatives. Specifically, 4-(Succinimido)-1-butane sulfonic acid has been utilized as an efficient and reusable catalyst for this purpose under both thermal and ultrasonic conditions. cjcatal.com This catalyst is prepared from succinimide (B58015) and 1,4-butanesultone. cjcatal.com The methodology is noted for its high yields, clean reaction profiles, and short reaction times, with the catalyst being recyclable without losing its activity. cjcatal.com

The reaction typically involves the condensation of aromatic aldehydes and malononitrile, showcasing the versatility of this catalytic system.

Table 2: Synthesis of Pyrano[4,3-b]pyran Derivatives

| Entry | Aldehyde | Time (min) - Thermal (80°C) | Yield (%) - Thermal | Time (min) - Ultrasonic | Yield (%) - Ultrasonic |

|---|---|---|---|---|---|

| 1 | 4-ClC₆H₄CHO | 10 | 98 | 2 | 98 |

| 2 | 4-BrC₆H₄CHO | 10 | 96 | 2 | 97 |

| 3 | 4-FC₆H₄CHO | 15 | 94 | 3 | 95 |

| 4 | 2-NO₂C₆H₄CHO | 20 | 90 | 5 | 92 |

| 5 | 3-NO₂C₆H₄CHO | 15 | 95 | 3 | 96 |

| 6 | 4-NO₂C₆H₄CHO | 15 | 96 | 3 | 97 |

| 7 | C₆H₅CHO | 15 | 93 | 3 | 94 |

Data adapted from research on pyrano[4,3-b]pyran synthesis using a butanesulfonic acid-derived catalyst. cjcatal.com

Synthesis of Polyhydroquinoline and Benzo[g]indenoquinoline Derivatives

The Brønsted acidic ionic liquid 3-methyl-1-sulfonic acid imidazolium (B1220033) hydrogen sulfate has been established as a highly efficient, halogen-free, and reusable catalyst for the synthesis of polyhydroquinoline derivatives. cjcatal.com These compounds are synthesized via a one-pot, four-component condensation of dimedone, aryl/heteryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. cjcatal.com This clean and simple method provides high yields of the desired products in short reaction times. cjcatal.com

Similarly, this same ionic liquid, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, is employed in the one-pot synthesis of 12-arylbenzo[g]indeno[2,1-b]quinoline-6,11,13-trione derivatives. cjcatal.com This four-component reaction involves 2-hydroxynaphthalene-1,4-dione, aryl aldehydes, 2H-indene-1,3-dione, and ammonium acetate, also under solvent-free conditions. cjcatal.com

Table 3: Synthesis of Polyhydroquinoline Derivatives Catalyzed by 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅CHO | 10 | 96 |

| 2 | 4-MeC₆H₄CHO | 15 | 93 |

| 3 | 4-MeOC₆H₄CHO | 20 | 94 |

| 4 | 4-ClC₆H₄CHO | 10 | 98 |

| 5 | 2-ClC₆H₄CHO | 20 | 92 |

| 6 | 4-NO₂C₆H₄CHO | 20 | 95 |

| 7 | 3-NO₂C₆H₄CHO | 25 | 92 |

Data from a study on the one-pot synthesis of polyhydroquinolines. cjcatal.com

Synthesis of Bis(indolyl)methane Derivatives

The synthesis of bis(indolyl)methanes, which are known for their wide range of biological activities, is effectively catalyzed by Brønsted acidic ionic liquids. orientjchem.orgnih.gov The ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride has been highlighted as a novel and highly efficient catalyst for the rapid synthesis of these compounds from indole (B1671886) and aldehydes under solvent-free conditions. nih.gov Another related catalyst, [(CH₂)₄SO₃HMIM][HSO₄], a butanesulfonic acid imidazolium hydrogen sulfate, has also been used effectively for this transformation. orientjchem.org The reaction benefits from high yields, short reaction times, and simple product isolation. orientjchem.orgnih.gov The catalytic efficiency is influenced by the structure of the imidazolium cation and the counter-anion. researchgate.net

Table 4: Synthesis of Bis(indolyl)methanes using Sulfonic Acid-Functionalized Ionic Liquids

| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | 3-methyl-1-sulfonic acid imidazolium chloride | 5 | 95 | nih.gov |

| 2 | 4-Chlorobenzaldehyde | 3-methyl-1-sulfonic acid imidazolium chloride | 5 | 98 | nih.gov |

| 3 | 4-Methoxybenzaldehyde | 3-methyl-1-sulfonic acid imidazolium chloride | 10 | 96 | nih.gov |

| 4 | 4-Nitrobenzaldehyde | 3-methyl-1-sulfonic acid imidazolium chloride | 15 | 92 | nih.gov |

| 5 | Benzaldehyde | [(CH₂)₄SO₃HMIM][HSO₄] | 10 | 95 | orientjchem.org |

| 6 | 4-Chlorobenzaldehyde | [(CH₂)₄SO₃HMIM][HSO₄] | 10 | 98 | orientjchem.org |

This table combines data from studies on bis(indolyl)methane synthesis. orientjchem.orgnih.gov

Transesterification Reactions Catalyzed by Sulfonic Acid-Functionalized Ionic Liquids

Sulfonic acid-functionalized ionic liquids (SAILs) are recognized as effective catalysts for transesterification reactions, crucial for processes like biodiesel production. rsc.orgfrontiersin.org These ILs often exhibit higher catalytic activity than conventional acid catalysts. researchgate.net The presence of the sulfonic acid group provides the Brønsted acidity necessary for the reaction, while the ionic liquid framework allows for catalyst recyclability and tailored properties. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies of transesterification reactions catalyzed by SAILs provide valuable insights into the reaction mechanism and catalyst performance. A detailed kinetic investigation of the transesterification of methyl acetate with ethanol (B145695) was conducted using 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate ([HSO₃-bmim]CF₃SO₃) as the catalyst. researchgate.net The study explored the effects of temperature, initial molar ratio of reactants, and catalyst concentration on the reaction rate. researchgate.net

The results indicated that this ionic liquid catalyst is more active than sulfuric acid. researchgate.net The proposed mechanism involves the activation of the carbonyl group by the acidic proton of the ionic liquid. researchgate.net Two kinetic models, an ideal-solution model (IM) and a non-ideal-solution model (NIM), were developed to correlate the experimental data, with the NIM providing a more reliable description of the reaction kinetics. researchgate.net

Further research has shown that the catalytic activity of some SAILs, particularly those with bisulfate anions, is linked to the presence of free sulfuric acid in equilibrium with the ionic pairs. rsc.orgresearchgate.net In these cases, the SAILs act as reservoirs, releasing the free acid which is the actual catalytic species. rsc.orgresearchgate.net However, for SAILs with chloride counterions, the protons from the sulfonic acid groups are more readily available and directly participate in the catalysis. conicet.gov.ar

Table 5: Kinetic Parameters for Transesterification of Methyl Acetate with Ethanol

| Parameter | Value | Conditions |

|---|---|---|

| Catalyst | [HSO₃-bmim]CF₃SO₃ | - |

| Activation Energy (Ea) | 45.8 kJ/mol | - |

| Pre-exponential Factor (k₀) | 1.34 x 10⁵ L/(mol·min) | - |

| Reaction Order (w.r.t. catalyst) | First Order | T = 313.15 K |

| Reaction Order (w.r.t. reactants) | Complex (modeled by NIM) | T = 313.15 K |

Data sourced from a kinetic study using 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate. researchgate.net

Optimization of Reaction Parameters (e.g., Temperature, Initial Molar Ratio, Catalyst Concentration)

The catalytic performance of ionic liquids (ILs) derived from 3-methyl-1-butanesulfonic acid in transesterification reactions is highly dependent on the optimization of key reaction parameters. Studies focusing on the transesterification of methyl acetate with ethanol using 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate ([HSO3-bmim]CF3SO3) have systematically investigated the influence of temperature, the initial molar ratio of reactants, and catalyst concentration to maximize product yield. researchgate.net

Temperature: The reaction rate of transesterification increases significantly with a rise in temperature. For the transesterification of methyl acetate with ethanol, increasing the temperature enhances the reaction rate, which is a typical behavior for endothermic reactions. researchgate.net In other transesterification systems using different ionic liquids, an optimal temperature is often identified, beyond which the yield may decrease due to factors like the vaporization of low-boiling-point alcohols such as methanol (B129727). frontiersin.org

Initial Molar Ratio: The stoichiometry of the transesterification reaction is typically a 1:1 molar ratio of ester to alcohol. However, as it is a reversible reaction, using an excess of one reactant, usually the alcohol, can shift the equilibrium towards the formation of the desired product. scielo.br In the study of methyl acetate transesterification with ethanol, the effect of the initial molar ratio of ethanol to methyl acetate was a critical parameter investigated to optimize the conversion to ethyl acetate. researchgate.net For biodiesel production from waste cooking oil, an optimal oil to methanol molar ratio of 1:11 was determined to achieve maximum conversion. frontiersin.org

Catalyst Concentration: The concentration of the ionic liquid catalyst plays a crucial role in the reaction kinetics. An increase in the amount of the [HSO3-bmim]CF3SO3 catalyst leads to a higher reaction rate for the transesterification of methyl acetate. researchgate.net This is because a higher catalyst concentration increases the availability of active acidic sites to facilitate the reaction. However, there is often an optimal catalyst loading beyond which the increase in yield becomes negligible or can even have a negative effect due to increased viscosity or mass transfer limitations. frontiersin.orgutar.edu.my For instance, in the direct transesterification of microalgae, the fatty acid methyl ester (FAME) yield increased as the IL catalyst amount was raised from 0.5 to 5.0 wt%. mdpi.com

The following table summarizes the influence of various parameters on the transesterification of methyl acetate with ethanol catalyzed by 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate, based on kinetic studies.

| Parameter | Effect on Reaction Rate/Yield | Observation/Rationale | Citation |

|---|---|---|---|

| Temperature | Increases reaction rate | The reaction is endothermic, so higher temperatures favor faster kinetics. | researchgate.net |

| Initial Molar Ratio (Alcohol:Ester) | Influences equilibrium conversion | An excess of alcohol shifts the reversible reaction towards product formation. | researchgate.netscielo.br |

| Catalyst Concentration | Increases reaction rate | A higher concentration of the ionic liquid provides more active catalytic sites for the reaction. | researchgate.netfrontiersin.org |

Mechanistic Insights into Transesterification Catalysis

The catalytic mechanism of Brønsted acidic ionic liquids, such as those derived from 3-methyl-1-butanesulfonic acid, in transesterification reactions is understood to proceed via acid catalysis. researchgate.netresearchgate.net The key feature of these ILs is the presence of acidic protons, which can originate from the sulfonic acid group (-SO3H) tethered to the imidazolium cation and, in some cases, from the C2 proton of the imidazolium ring itself. beilstein-journals.org

The proposed mechanism involves a dual activation role of the ionic liquid catalyst. beilstein-journals.orgresearchgate.net

Electrophilic Activation: The acidic proton from the catalyst protonates the carbonyl oxygen of the ester (e.g., methyl acetate). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net

Nucleophilic Attack: The alcohol reactant (e.g., ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer and Elimination: A proton is transferred from the attacking alcohol moiety to the leaving group (e.g., the methoxy (B1213986) group). Subsequently, the leaving alcohol (methanol) is eliminated, and the catalyst is regenerated by deprotonation of the product ester's carbonyl group, thus completing the catalytic cycle. acs.org

Recent studies on sulfonic acid-functionalized ionic liquids suggest that the catalytic activity is strongly linked to the presence of free acid (like sulfuric acid in bisulfate-containing ILs) that exists in equilibrium with the ionic pairs. researchgate.net In this view, the task-specific ionic liquid acts as a reservoir, releasing the free acid which then serves as the actual homogeneous catalyst for the transesterification. researchgate.net Kinetic models, including both ideal-solution and non-ideal-solution models, have been developed to describe the reaction kinetics based on these mechanistic assumptions, with non-ideal models often providing a more reliable correlation. researchgate.netacs.org

Assessment of Catalytic Efficiency, Selectivity, and Recyclability of Ionic Liquid Systems

Ionic liquids derived from 3-methyl-1-butanesulfonic acid have demonstrated high efficiency and selectivity as catalysts in transesterification reactions. An ionic liquid with both cation and anion contributing acidic sites, such as 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid hydrogen sulfate ([HSO3-BMIM][HSO4]), has shown improved catalytic performance. beilstein-journals.orguts.edu.au When used for the transesterification of palm oil, this IL's activity was further enhanced by using a microwave heating system, which increased the yield by 6.7% compared to conventional heating. uts.edu.au

The catalytic activity of these ILs often surpasses that of conventional acid catalysts. For example, 4-(3-methyl-1-imidazolium)-1-butanesulfonic acid triflate was found to be more active than sulfuric acid for the transesterification of methyl acetate. researchgate.netresearchgate.net This enhanced efficiency is attributed to the unique properties of the ionic liquid environment and the high acidity provided by the sulfonic acid group. researchgate.net

A significant advantage of these ionic liquid systems is their recyclability. Because of their negligible vapor pressure and immiscibility with many organic solvents, they can be easily separated from the reaction products and reused multiple times without a significant loss of catalytic activity. dicp.ac.cnacs.org For instance, in the synthesis of chalcones using Brønsted acidic ILs as dual catalysts and solvents, the ILs were readily recovered and maintained high activity for at least three cycles. dicp.ac.cn Similarly, dicationic ILs used for biodiesel production could be reused for at least six cycles with only a minor decrease in yield. scielo.br This reusability is a cornerstone of their application in sustainable chemical processes.

The table below provides an overview of the performance of these catalytic systems.

| Ionic Liquid Catalyst | Reaction | Key Finding | Recyclability | Citation |

|---|---|---|---|---|

| 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid hydrogen sulfate ([HSO3-BMIM][HSO4]) | Transesterification of palm oil | High catalytic activity, enhanced by microwave irradiation. | Not specified | uts.edu.au |

| 4-(3-methyl-1-imidazolium)-1-butanesulfonic acid triflate ([HSO3-BMIM][CF3SO3]) | Transesterification of methyl acetate | Demonstrated higher catalytic activity than sulfuric acid. | Not specified | researchgate.netresearchgate.net |

| Brønsted acidic ionic liquids (general) | Esterification/Transesterification | SO3H-functionalized ILs show high activity and can be used in low loadings. | Recyclable for multiple cycles with fair reusability. | researchgate.net |

| Brønsted acidic ionic liquids (general) | Claisen–Schmidt condensation | Act as efficient dual catalyst-solvents. | Readily recovered and maintained high activity for 3+ cycles. | dicp.ac.cn |

Investigation of Solvent Effects and Green Chemistry Principles in Catalysis

The use of 3-methyl-1-butanesulfonic acid-derived ionic liquids as catalysts aligns well with the principles of green and sustainable chemistry. dicp.ac.cnnih.gov A primary advantage is their potential to act as dual-purpose catalyst-solvents, which can eliminate the need for traditional, often volatile and hazardous, organic solvents (VOCs). dicp.ac.cntezu.ernet.in This approach simplifies the process, reduces waste, and minimizes the environmental impact associated with solvent loss. researchgate.netresearchgate.net

The inherent properties of ionic liquids contribute to their "green" credentials:

Negligible Vapor Pressure: This property reduces air pollution and workplace exposure risks compared to conventional volatile solvents. dicp.ac.cn

Thermal Stability: Many ionic liquids are stable at the high temperatures required for some catalytic reactions. uts.edu.au

Recyclability: As discussed previously, the ability to easily separate and reuse the catalyst is a key principle of green chemistry, leading to reduced catalyst consumption and waste generation. dicp.ac.cnacs.org

The selection of the ionic liquid's cation and anion can be tailored to not only optimize catalytic activity but also to control its physical properties, such as miscibility with reactants and products, facilitating easier separation. dicp.ac.cn While ionic liquids are often touted as green solvents, a holistic assessment of their environmental impact must also consider their synthesis, potential toxicity, and biodegradability. nih.gov However, their application as recyclable catalysts in solvent-free or biphasic systems represents a significant step towards more sustainable chemical manufacturing. researchgate.netrsc.org The use of these ILs in combination with energy-efficient methods like microwave irradiation further enhances the green nature of the process by reducing reaction times and energy consumption. researchgate.netuts.edu.au

Applications of 3 Methyl 1 Butanesulfonic Acid Derived Materials in Advanced Technologies

Development of Conductive Hydrogels and Polymer Composites

While direct applications of 3-methyl-1-butanesulfonic acid in conductive hydrogels are not extensively documented, its derivatives, particularly ionic liquids, have emerged as key components in the fabrication of these advanced materials. Conductive hydrogels are a class of materials that merge the properties of hydrogels—such as high water content and softness similar to biological tissues—with electrical conductivity. scispace.com This combination makes them highly desirable for applications in bioelectronics, wearable sensors, and tissue engineering. scispace.comrsc.org

A notable derivative, 4-(3-Butyl-1-imidazolio)-1-butanesulfonic acid triflate, has been instrumental in the development of conductive hydrogels based on poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). scispace.comrsc.org In this context, the butanesulfonic acid-derived ionic liquid serves to increase the ionic strength of the PEDOT:PSS solution, which induces gelation and enhances the connectivity of the conductive polymer network. scispace.comescholarship.org This process leads to a significant improvement in the electrical conductivity of the hydrogel. rsc.org

Research has demonstrated that the incorporation of this ionic liquid can facilitate the transition of a PEDOT:PSS dispersion from a liquid-like state to a gel state, creating interconnected pathways for charge conduction. This method allows for the creation of highly conductive PEDOT:PSS hydrogels at relatively low concentrations of the conductive polymer. scispace.com Furthermore, these hydrogels can be mechanically tunable to mimic the elastic moduli of biological tissues, a critical feature for biocompatible electronic devices. scispace.com The use of butanesulfonic acid derivatives as cross-linking agents can also enhance the mechanical properties and thermal stability of the resulting hydrogels.

Table 1: Properties of Conductive Hydrogels with Butanesulfonic Acid Derivatives

| Property | Finding | Reference |

| Conductivity Enhancement | The addition of 4-(3-butyl-1-imidazolio)-1-butanesulfonic acid triflate to PEDOT:PSS solutions yields a remarkable enhancement in conductivity. rsc.org | rsc.org |

| Gelation | The ionic liquid induces gelation in PEDOT:PSS dispersions, transitioning them from a liquid to a gel state. | |

| Mechanical Tunability | Allows for the fabrication of conductive interpenetrating network hydrogels with elastic moduli that mimic biological tissue. scispace.com | scispace.com |

| Strain Independence | The resulting hydrogels can exhibit conductivity that remains relatively constant even under significant mechanical strain. scispace.com | scispace.com |

Role as Intermediates in the Synthesis of Specialty Chemicals (e.g., Polymethine Dyes, Agrochemicals)

Derivatives of 3-methyl-1-butanesulfonic acid are valuable intermediates in the synthesis of various specialty chemicals, including polymethine dyes and agrochemicals. ontosight.ai

Polymethine Dyes: Polymethine dyes are a class of dyes characterized by a chromophoric system of conjugated double bonds flanked by an electron donor and an electron acceptor group. wikipedia.org These dyes have applications in various fields, including as sensitizers in photographic emulsions and as fluorescent probes in biomedical imaging. google.comnih.gov

Sulfoalkyl quaternary salts, which can be prepared from sulfonic acids, are important intermediates for the synthesis of polymethine dyes. google.com For instance, the reaction of a heterocyclic base with a sulfonic acid derivative can yield a quaternary salt that is then reacted further to form the final polymethine dye structure. google.com The incorporation of sulfonate groups is particularly advantageous as it can enhance the water solubility and reduce the aggregation of the dye molecules, which is beneficial for many applications. nih.gov

Agrochemicals: In the field of agrochemicals, sulfonic acid derivatives are used to synthesize new compounds with potential bactericidal and insecticidal activities. nih.gov For example, a series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety have been synthesized and shown to exhibit significant antibacterial activity against plant pathogens like Pseudomonas syringae. nih.gov Some of these compounds also displayed moderate insecticidal activity. nih.gov

The synthesis of these agrochemicals often involves reacting a molecule containing a hydroxyl group with a sulfonyl chloride in the presence of a base to form a sulfonic acid ester. This modular approach allows for the creation of a library of compounds with varied substituents, which can then be screened for biological activity.

Furthermore, perfluorobutane sulfonic acid (PFBS) related substances are used as intermediates in the production of certain pesticides. miljodirektoratet.no

Table 2: Examples of Specialty Chemicals Synthesized from Sulfonic Acid Intermediates

| Product Class | Intermediate Type | Application | Reference |

| Polymethine Dyes | Sulfoalkyl quaternary salts | Spectral sensitization, Fluorescent probes | google.com |

| Agrochemicals | Sulfonic acid esters | Agricultural bactericides and insecticides | nih.gov |

| Pesticides | Perfluorobutane sulfonic acid (PFBS) derivatives | Active ingredients or intermediates in pesticide formulations | miljodirektoratet.no |

Applications in Surface Chemistry and Surfactant Formulations

The amphiphilic nature of 3-methyl-1-butanesulfonic acid, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate headgroup, makes it and its derivatives effective as surfactants. ontosight.ai Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid, and are fundamental components in detergents, emulsifiers, and foaming agents.

Sulfonic acids and their salts (sulfonates) are a major class of anionic surfactants. The strong acidity of the sulfonic acid group ensures that it remains ionized (as a sulfonate) in a wide range of pH values, which contributes to its effectiveness as a surfactant in various formulations. ontosight.ai

Perfluorobutane sulfonic acid (PFBS) and its related substances are a specific class of fluorinated surfactants. These compounds are used in a variety of applications that require high surface activity, such as in the formulation of inks, paints, and waxes, as well as in industrial processes like metal plating where they act as mist suppressants. miljodirektoratet.no The fluorinated alkyl chain provides unique properties, such as high thermal and chemical stability, and the ability to significantly lower surface tension at very low concentrations.

The general applications of butanesulfonic acid derivatives in this domain include:

Detergents: The sulfonate group provides the water solubility and the alkyl chain provides the oil-solubilizing properties necessary for cleaning. ontosight.ai

Emulsifiers: Stabilizing mixtures of immiscible liquids, such as oil and water.

Wetting Agents: Promoting the spreading of a liquid on a surface.

Future Research Trajectories in 3 Methyl 1 Butanesulfonic Acid Chemistry

Design and Synthesis of Novel Functionalized Derivatives with Tailored Properties

The inherent structure of 3-methyl-1-butanesulfonic acid offers a versatile scaffold for the design and synthesis of a new generation of functionalized molecules. The future in this area lies in the strategic introduction of various functional groups to the alkyl chain, which can modulate the compound's physical and chemical properties for specific applications.

Key research directions will likely focus on:

Introduction of Additional Functional Groups: The synthesis of derivatives bearing hydroxyl, amino, or carbonyl groups could lead to novel surfactants, chelating agents, or chiral building blocks. The functionalization of the alkyl chain can be achieved through multi-step synthetic sequences, potentially starting from precursors like 3-methyl-1-butanol, which can be converted to the corresponding thiol and subsequently oxidized to the sulfonic acid.

Formation of Ionic Liquids: A significant area of development is the synthesis of Brønsted acidic ionic liquids (BAILs) where the 3-methyl-1-butanesulfonate moiety acts as the anion or is tethered to the cation. acs.org The reaction of N-alkylimidazoles or other suitable heterocyclic compounds with sultones, followed by protonation, is a common strategy for creating such ionic liquids. acs.org The properties of these ionic liquids, such as acidity, viscosity, and thermal stability, can be fine-tuned by modifying the structure of the cation.

Polymer Functionalization: The incorporation of the 3-methyl-1-butanesulfonic acid moiety into polymer backbones is another promising research avenue. This can be achieved by synthesizing monomers containing the sulfonic acid group, followed by polymerization. nih.gov Such sulfonated polymers could exhibit interesting properties for applications in ion-exchange resins and proton-exchange membranes.

The table below outlines potential synthetic strategies for creating novel derivatives of 3-Methyl-1-butanesulfonic acid.

| Derivative Class | Potential Synthetic Approach | Potential Properties and Applications |

| Hydroxylated Derivatives | Starting from a suitable diol or epoxide precursor, followed by sulfonation. | Enhanced water solubility, potential as biodegradable surfactants. |

| Aminated Derivatives | Nucleophilic substitution on a halogenated precursor, followed by sulfonation. | Zwitterionic character, potential as buffers or in organocatalysis. |

| Ester Derivatives | Esterification of the sulfonic acid group with various alcohols. | Can act as prodrugs or be used in non-aqueous catalytic systems. |

| Ionic Liquids | Reaction with heterocyclic bases (e.g., imidazoles, pyridines) to form the cation, with the sulfonate as the anion or tethered to the cation. acs.org | Tunable acidity, potential as "green" solvents and catalysts. nih.govmdpi.com |

| Sulfonated Polymers | Polymerization of a monomer containing the 3-methyl-1-butanesulfonic acid moiety. nih.gov | Ion-exchange capabilities, potential for use in membranes and coatings. nih.gov |

Expansion of Catalytic Applications to New Chemical Transformations

The sulfonic acid group in 3-methyl-1-butanesulfonic acid and its derivatives imparts strong Brønsted acidity, making them attractive candidates for a wide range of acid-catalyzed reactions. While sulfonic acids are known catalysts for reactions like esterification and hydrolysis, future research will focus on expanding their application to more complex and novel chemical transformations.

Future catalytic research should explore:

Multi-component Reactions: The efficiency of derivatives of 3-methyl-1-butanesulfonic acid as catalysts in multi-component reactions (MCRs) is a promising area. For instance, ionic liquids derived from this sulfonic acid could be highly effective in the synthesis of complex heterocyclic compounds, such as bis(indolyl)methanes. beilstein-journals.org

Biomass Conversion: The conversion of biomass into valuable chemicals is a critical area of green chemistry. Sulfonic acid-based catalysts, including those derived from 3-methyl-1-butanesulfonic acid, could play a crucial role in the hydrolysis of cellulose (B213188) and hemicellulose, and the dehydration of sugars to platform molecules like furfural (B47365) and 5-hydroxymethylfurfural.

Fine Chemical Synthesis: The development of chiral derivatives of 3-methyl-1-butanesulfonic acid could open doors to their use in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries.

The following table summarizes potential new catalytic applications for derivatives of 3-Methyl-1-butanesulfonic acid.

| Catalytic Reaction | Type of Derivative | Potential Advantages |

| Biginelli Reaction | Ionic Liquid | High yields, simple work-up, catalyst recyclability. |

| Hantzsch Dihydropyridine Synthesis | Solid-supported Sulfonic Acid | Heterogeneous catalysis, ease of separation, reusability. |

| Friedel-Crafts Acylation/Alkylation | Brønsted Acidic Ionic Liquid | High activity, reduced corrosion compared to mineral acids. acs.org |

| Protection/Deprotection of Functional Groups | 3-Methyl-1-butanesulfonic acid | Mild and selective catalysis. |

| Biodiesel Production (Transesterification) | Sulfonic acid-functionalized ionic liquids | High conversion rates, tolerance to free fatty acids in feedstock. nih.govdntb.gov.ua |

Exploration of Advanced Materials Science Applications and Functional Devices

The unique combination of a polar sulfonic acid head and a nonpolar alkyl tail in 3-methyl-1-butanesulfonic acid and its derivatives makes them intriguing building blocks for the creation of advanced materials and functional devices.

Future research in materials science could focus on:

Proton-Conducting Membranes: Sulfonated polymers derived from 3-methyl-1-butanesulfonic acid could be developed as proton-exchange membranes (PEMs) for fuel cells. nih.gov The branched methyl group might influence the morphology and water management within the membrane, potentially leading to improved performance.

Functionalized Nanoparticles: The sulfonic acid group can act as a capping agent to stabilize and functionalize nanoparticles, such as iron oxide or silica (B1680970). acs.org These functionalized nanoparticles could find applications in catalysis, drug delivery, and as contrast agents in medical imaging.

Self-Assembled Monolayers (SAMs): The amphiphilic nature of 3-methyl-1-butanesulfonic acid derivatives could be exploited to form self-assembled monolayers on various substrates. These SAMs could be used to modify surface properties, such as wettability and adhesion, or to create platforms for biosensors.

Stimuli-Responsive Materials: By incorporating the sulfonic acid moiety into smart polymers, it may be possible to create materials that respond to changes in pH or ionic strength. Such materials could have applications in controlled-release systems and sensors.

The table below highlights potential applications of 3-Methyl-1-butanesulfonic acid in materials science.

| Application Area | Material Type | Key Feature |

| Fuel Cells | Sulfonated Polymer Membranes | Proton conductivity. nih.gov |

| Nanotechnology | Functionalized Nanoparticles | Surface modification and stabilization. acs.org |

| Surface Engineering | Self-Assembled Monolayers | Control of interfacial properties. |

| Biomedical | pH-Responsive Hydrogels | Controlled swelling and release. |

| Water Purification | Modified MOFs | Increased acidity and hydrophilicity for pollutant adsorption. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1-butanesulfonic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of 3-methyl-1-butanol using concentrated sulfuric acid or sulfonic acid derivatives under controlled conditions. For example, a modified approach from trimethylsilyl-propane sulfonic acid synthesis () can be adapted:

- React 3-methyl-1-butanol with sulfonic acid precursors (e.g., chlorosulfonic acid) in anhydrous solvents (e.g., dichloromethane).

- Purify via recrystallization or column chromatography to remove unreacted starting materials.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (initial reaction) |

| Reaction Time | 4–6 hours |

| Solvent | Dichloromethane/THF |

| Yield and purity depend on stoichiometric ratios and temperature control . |

Q. How can researchers characterize the purity and structural integrity of 3-Methyl-1-butanesulfonic acid?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Compare ¹H and ¹³C NMR spectra with literature data (e.g., trimethylsilyl-propane sulfonic acid in ). Key peaks:

- Methyl group: δ ~1.0–1.2 ppm (triplet for CH₃).

- Sulfonate resonance: δ ~3.0–3.5 ppm (SO₃⁻).

- Mass Spectrometry (MS) : Confirm molecular ion [M-H]⁻ at m/z 151.1 (calculated for C₅H₁₁O₃S).

- Elemental Analysis : Validate C, H, and S content (±0.3% theoretical).

Cross-validate with HPLC (≥95% purity threshold) .

Q. What are the primary applications of 3-Methyl-1-butanesulfonic acid in spectroscopic analysis?

- Methodological Answer : As a stable internal standard in NMR spectroscopy:

- Prepare a 10 mM solution in D₂O or deuterated solvents.

- Calibrate chemical shifts against TMS (trimethylsilane) or DSS ().

Advantages: Minimal reactivity with biological samples and resistance to pH variations (pH 2–12) .

Advanced Research Questions

Q. How does 3-Methyl-1-butanesulfonic acid interact with biomolecules such as proteins or enzymes?

- Methodological Answer : The sulfonate group forms ionic interactions with positively charged amino acid residues (e.g., lysine, arginine). Experimental strategies:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with lysozyme or serum albumin.

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon binding.

Example finding: At 5 mM concentration, sulfonic acids induce <5% structural destabilization in bovine serum albumin (BSA) .

Q. What experimental strategies mitigate batch-to-batch variability in sulfonic acid derivatives?

- Methodological Answer : Standardize synthesis and purification protocols:

- Use automated syringes for reagent addition to ensure precision (±1% volume tolerance).

- Implement inline FTIR to monitor reaction progress in real-time.

- Adopt quality control thresholds (e.g., ≤2% impurity via HPLC).

Reference industrial-scale optimization of sodium butanesulfonate () for scalable consistency .

Q. How does the presence of a methyl group influence the acid dissociation constant (pKa) of butanesulfonic acid derivatives?

- Methodological Answer : The methyl group increases hydrophobicity, slightly lowering pKa compared to unsubstituted butanesulfonic acid:

Q. What are the challenges in quantifying trace impurities in 3-Methyl-1-butanesulfonic acid using chromatographic methods?

- Methodological Answer : Key challenges include:

- Co-elution of sulfonate byproducts (e.g., sulfones).

- Low UV absorbance of aliphatic sulfonic acids.

Solutions: - Use ion-pair chromatography with a C18 column and 10 mM tetrabutylammonium bromide.

- Detect via charged aerosol detection (CAD) for non-UV-active species.

Limit of quantification (LOQ): ~0.1 μg/mL .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the stability of sulfonic acids under oxidative conditions?

- Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., oxidant concentration, temperature). Systematic approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。